molecular formula C9H11F2NO B13532570 2-Amino-2-(2,6-difluorophenyl)propan-1-ol

2-Amino-2-(2,6-difluorophenyl)propan-1-ol

Cat. No.: B13532570
M. Wt: 187.19 g/mol
InChI Key: JKINSVNATQTCGM-UHFFFAOYSA-N
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Description

2-Amino-2-(2,6-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . This compound is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a propan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,6-difluorophenyl)propan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,6-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, and substituted amino alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(2,6-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,6-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The difluorophenyl group enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,6-difluorophenyl)propan-1-ol is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable for various research applications .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-amino-2-(2,6-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c1-9(12,5-13)8-6(10)3-2-4-7(8)11/h2-4,13H,5,12H2,1H3

InChI Key

JKINSVNATQTCGM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=C(C=CC=C1F)F)N

Origin of Product

United States

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